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Compound of Interest

Compound Name: Vinyl phenyl acetate

Cat. No.: B102308 Get Quote

A detailed guide for researchers on the spectroscopic validation of vinyl phenylacetate, with a

comparative analysis against the structurally similar vinyl acetate. This guide provides

comprehensive experimental data and protocols for researchers, scientists, and drug

development professionals.

The structural elucidation of chemical compounds is a cornerstone of synthetic chemistry and

drug development. Spectroscopic techniques provide a powerful and non-destructive means to

confirm the identity and purity of a synthesized molecule. This guide focuses on the validation

of vinyl phenylacetate's structure using a suite of spectroscopic methods: Nuclear Magnetic

Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and

Mass Spectrometry (MS). For comparative purposes, the spectroscopic data of the

commercially available and structurally related vinyl acetate is also presented.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for vinyl phenylacetate

and vinyl acetate, providing a clear basis for comparison and structural validation.

Table 1: ¹H NMR Spectroscopic Data
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Compound Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Vinyl

Phenylacetate
Phenyl-H 7.20-7.40 m -

-CH= 7.28 dd 14.0, 6.5

=CH₂ (trans) 4.90 dd 14.0, 1.5

=CH₂ (cis) 4.60 dd 6.5, 1.5

-CH₂- 3.75 s -

Vinyl Acetate -CH= 7.26 dd 14.0, 6.3

=CH₂ (trans) 4.87 dd 14.0, 1.5

=CH₂ (cis) 4.57 dd 6.3, 1.5

-CH₃ 2.11 s -

Table 2: ¹³C NMR Spectroscopic Data
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Compound Carbon Chemical Shift (δ, ppm)

Vinyl Phenylacetate C=O 170.5

-CH= 141.2

Phenyl C (quaternary) 134.0

Phenyl CH 129.5, 128.8, 127.3

=CH₂ 97.8

-CH₂- 41.5

Vinyl Acetate C=O 167.8

-CH= 141.6

=CH₂ 97.2

-CH₃ 20.8

Table 3: FT-IR Spectroscopic Data

Compound Functional Group Absorption Band (cm⁻¹)

Vinyl Phenylacetate C=O (ester) ~1760

C=C (vinyl) ~1645

C-O (ester) ~1140

C-H (aromatic) ~3030

C-H (alkenyl) ~3090

Vinyl Acetate C=O (ester) ~1765

C=C (vinyl) ~1647

C-O (ester) ~1220, 1020

C-H (alkenyl) ~3045, 3125

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Vinyl Phenylacetate 162 91 (tropylium ion), 71, 43

Vinyl Acetate 86 43 (acetyl cation), 42, 28

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the neat liquid sample (vinyl phenylacetate

or vinyl acetate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a

5 mm NMR tube.

¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data

was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds,

and a relaxation delay of 1 second.

¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz

spectrometer with a proton decoupler. Data was acquired with 1024 scans, a spectral width

of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded

prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the neat liquid sample was introduced into the mass

spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 20-

300.

Visualization of the Validation Workflow
The logical workflow for validating the structure of vinyl phenylacetate using the described

spectroscopic methods is illustrated in the following diagram.

Caption: Workflow for spectroscopic validation of vinyl phenylacetate.

Interpretation and Conclusion
The combined spectroscopic data provides a comprehensive and unambiguous validation of

the structure of vinyl phenylacetate. The ¹H and ¹³C NMR spectra confirm the presence of the

phenyl, acetate, and vinyl moieties and their connectivity. The FT-IR spectrum clearly identifies

the characteristic functional groups, namely the ester carbonyl and the vinyl C=C double bond.

Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern

consistent with the proposed structure. The comparison with vinyl acetate highlights the key

differences arising from the presence of the phenyl group in vinyl phenylacetate, further

solidifying the structural assignment. This multi-technique approach ensures a high degree of

confidence in the structural elucidation of synthesized compounds.

To cite this document: BenchChem. [Validating the Structure of Vinyl Phenylacetate: A
Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102308#validating-the-structure-of-vinyl-phenyl-
acetate-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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